molecular formula C25H20N2O5S2 B12155587 (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12155587
M. Wt: 492.6 g/mol
InChI Key: GNYXBVDHCDDDMU-UHFFFAOYSA-N
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Description

(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound featuring a benzothiazole ring, a thiophene ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Synthesis of the Pyrrolidine-2,3-dione Core: This involves the condensation of an appropriate anhydride with an amine derivative.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrrolidine-2,3-dione intermediates using a suitable cross-coupling reagent such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione apart is its unique combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H20N2O5S2

Molecular Weight

492.6 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O5S2/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3

InChI Key

GNYXBVDHCDDDMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)OC

Origin of Product

United States

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